N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
Overview
Description
N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is a chemical compound with the empirical formula C11H15IN2O . It has a molecular weight of 318.15 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is Cc1cnc (NC (=O)C © ©C)c (I)c1 . The InChI string is 1S/C11H15IN2O/c1-7-5-8 (12)9 (13-6-7)14-10 (15)11 (2,3)4/h5-6H,1-4H3, (H,13,14,15) .Scientific Research Applications
1. Cystic Fibrosis Therapy
N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide 1 (compound 15Jf) demonstrated promise in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, which is crucial in cystic fibrosis therapy (Yu et al., 2008).
2. Antibacterial Evaluation
A study conducted on the behavior of 3-hydrazino-6-aryl-1,2,4-triazin-5-one towards active electrophilic compounds, involving N-(2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl)-pivalamide, highlighted its strong nucleophilic behavior. This compound, upon cyclization and interaction with various agents, demonstrated significant antibacterial activity against various bacteria (Al-Romaizan, 2019).
3. PET Imaging Agent for IRAK4 Enzyme in Neuroinflammation
Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide indicated its potential as a novel PET imaging agent for visualizing the IRAK4 enzyme, which is significant in the context of neuroinflammation (Wang et al., 2018).
4. Anti-fibrotic Drug Potential
3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), a novel ALK5 inhibitor, was found to suppress renal and hepatic fibrosis, and exert anti-metastatic effects on breast cancer-bearing models, indicating its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).
5. Catalytic and Photochemical Properties
The study of amidate-bridged diplatinum(II) entities linked to Ru(bpy)(3)(2+)-type derivatives, which incorporated pivalamidate, revealed significant photochemical properties. This research offers insights into the potential use of such compounds in the field of photochemistry and catalysis (Hirahara et al., 2011).
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319, which means it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P305 + P351 + P338, which means IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
N-(3-iodo-5-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O/c1-7-5-8(12)9(13-6-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMPHGVEQNSATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Iodo-5-methylpyridin-2-yl)pivalamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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